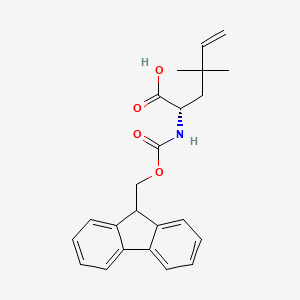

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group is a type of protecting group, which shields reactive sites in a molecule during a chemical reaction to prevent unwanted reactions. It’s particularly used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds .

Synthesis Analysis

The synthesis of Fmoc amino acid derivatives typically starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting Fmoc amino acid derivatives are usually isolated as crystalline solids, stable at room temperature, with a long shelf-life .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, which allows the free amine group to participate in the formation of peptide bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would largely depend on the nature of the Fmoc group and the long carbon chain. It’s likely to be a solid at room temperature .科学的研究の応用

Peptide Synthesis and Protection of Hydroxy-Groups :The Fmoc group is notably used in peptide synthesis. Gioeli and Chattopadhyaya (1982) highlighted its application in protecting hydroxy-groups during peptide synthesis, particularly in the context of synthesizing nucleic acid fragments. The Fmoc group can be conveniently removed while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

Synthesis of Enantiomerically Pure Diaminobutyric Acids :Schmidt et al. (1992) described the synthesis of enantiomerically pure diaminobutyric acids using Fmoc-protected α-amino groups. These acids are crucial for producing specific protein structures (Schmidt et al., 1992).

Solid-Phase Synthesis of N-Substituted Hydroxamic Acids :In the field of solid-phase synthesis, Mellor and Chan (1997) utilized N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines for the efficient synthesis of diverse N-substituted hydroxamic acids. This showcases the versatility of Fmoc in synthesizing various bioorganic compounds (Mellor & Chan, 1997).

Development of Novel Fluorescence Probes :Setsukinai et al. (2003) developed novel fluorescence probes to detect reactive oxygen species using compounds related to Fmoc. These probes are significant in studying the roles of reactive species in biological and chemical applications (Setsukinai et al., 2003).

Synthesis of Cell Adhesion Inhibitors :Hamilton et al. (1995) synthesized a series of fluoren-9-ylalkanoic and alkylbenzoic acids as cell adhesion inhibitors. These compounds, including Fmoc analogs, were found to inhibit neutrophil adherence, highlighting their potential in anti-inflammatory applications (Hamilton et al., 1995).

Fluorographic Detection in Biochemistry :Skinner and Griswold (1983) discussed the use of Fmoc-related compounds in fluorographic procedures for detecting radioactivity in gels, demonstrating its application in biochemical analyses (Skinner & Griswold, 1983).

Lanthanide–Organic Frameworks for Sensing :Li et al. (2020) synthesized a lanthanide–organic framework based on a derivative of Fmoc, showcasing its application in fluorescent sensing for various cations and anions. This highlights the compound's potential in analytical chemistry (Li et al., 2020).

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-4-23(2,3)13-20(21(25)26)24-22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h4-12,19-20H,1,13-14H2,2-3H3,(H,24,27)(H,25,26)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBLRHRDEWJMSP-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)

![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)

![1-((1R,5S)-8-((E)-3-(furan-2-yl)acryloyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2861452.png)

![2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol](/img/structure/B2861453.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,4-dihydro-1H-isochromen-7-yl)acetamide;hydrochloride](/img/structure/B2861456.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2861457.png)

![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide](/img/structure/B2861461.png)